molecular formula C14H18ClNO4 B1399419 [2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester CAS No. 1001335-40-5

[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B1399419
CAS No.: 1001335-40-5
M. Wt: 299.75 g/mol
InChI Key: VHDPZRUKRLPEER-UHFFFAOYSA-N
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Description

Overview of [2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

This compound, systematically named as tert-butyl N-[2-(4-chloro-2-formylphenoxy)ethyl]carbamate according to International Union of Pure and Applied Chemistry nomenclature conventions, represents a sophisticated carbamate derivative with the molecular formula C14H18ClNO4. This compound possesses a molecular weight of 299.75 grams per mole and is catalogued under the Chemical Abstracts Service registry number 1001335-40-5. The compound is characterized by its complex molecular architecture, which incorporates multiple functional groups including a tert-butyl carbamate protecting group, an ether linkage, a formyl substituent, and a chlorine atom positioned on an aromatic ring system.

The structural complexity of this compound arises from its multi-functional design, which enables versatile chemical transformations essential for synthetic organic chemistry applications. The compound features a phenoxy ethyl chain that serves as a molecular linker between the aromatic formyl-chloro substituted benzene ring and the carbamate functional group. The tert-butyl carbamate moiety functions as a protective group for the amine functionality, providing stability during synthetic manipulations while allowing for selective deprotection under appropriate conditions. The presence of the formyl group at the 2-position of the 4-chlorophenoxy ring system introduces an electrophilic center that can participate in various condensation reactions, nucleophilic additions, and other transformations crucial for molecular elaboration.

Property Value Reference
Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
Chemical Abstracts Service Number 1001335-40-5
International Union of Pure and Applied Chemistry Name tert-butyl N-[2-(4-chloro-2-formylphenoxy)ethyl]carbamate
Purity 95%

The synthetic utility of this compound extends beyond its role as a simple intermediate, encompassing applications in the preparation of complex heterocyclic systems and bioactive molecules. The strategic positioning of functional groups within the molecular framework allows for regioselective modifications that can be exploited in multi-step synthetic sequences. The compound's design reflects modern approaches to synthetic chemistry where protecting groups, linkers, and reactive centers are carefully orchestrated to enable efficient and selective transformations.

Historical Context and Discovery of Carbamate Derivatives

The historical development of carbamate chemistry traces its origins to the pioneering work of nineteenth-century chemists who first recognized the unique properties of carbamic acid derivatives. The nomenclature evolution reveals the scientific community's evolving understanding of these compounds, with the term "carbamate" emerging from the combination of "carbamide" (an alternative name for urea) and the suffix "-ate," indicating either the salt or ester of an acid. This etymological development reflects the close relationship between carbamates and urea chemistry, which provided the foundation for understanding the structural and reactivity patterns of these important organic compounds.

Early investigations into carbamate chemistry were driven by the recognition that these compounds exhibited remarkable stability compared to their amide counterparts, while maintaining the ability to undergo selective transformations under appropriate conditions. The historical significance of carbamate research was further enhanced by the discovery that these compounds could serve as effective protecting groups for amino functionalities in organic synthesis. This breakthrough revolutionized peptide chemistry and complex molecule synthesis by providing chemists with reliable methods for temporary masking of reactive amine groups during multi-step synthetic sequences.

The development of tert-butyl carbamates as protecting groups represented a significant milestone in synthetic organic chemistry, offering advantages in terms of both stability and ease of removal under acidic conditions. The tert-butyl group's steric bulk provides enhanced stability against nucleophilic attack, while its acid-labile nature enables selective deprotection without affecting other functional groups present in complex molecular structures. This combination of properties made tert-butyl carbamates particularly valuable in the synthesis of natural products and pharmaceutical intermediates where selective functional group manipulation is essential.

The evolution of carbamate chemistry also encompassed the development of sophisticated synthetic methodologies for their preparation. Traditional approaches including the Hofmann rearrangement, Curtius rearrangement, and carbonylation reactions provided fundamental pathways for carbamate synthesis. However, the limitations of these classical methods, particularly regarding substrate scope and reaction conditions, drove the development of more efficient and general synthetic protocols. The introduction of reagents such as di(2-pyridyl) carbonate and other activated carbonyl sources revolutionized carbamate synthesis by enabling mild reaction conditions and broad substrate tolerance.

Relevance in Contemporary Organic and Medicinal Chemistry

The contemporary significance of this compound and related carbamate derivatives in modern organic and medicinal chemistry cannot be overstated. These compounds have emerged as indispensable tools in drug discovery and development, serving multiple roles as synthetic intermediates, pharmacophores, and prodrug components. The unique chemical properties of carbamates, including their stability, bioavailability, and ability to modulate molecular interactions, have positioned them at the forefront of contemporary medicinal chemistry research.

In the realm of enzyme inhibition, carbamate derivatives have demonstrated exceptional utility as mechanism-based inhibitors of various enzyme classes. The carbamate functionality's ability to form covalent bonds with active site residues, particularly serine and cysteine residues, has enabled the development of potent and selective enzyme inhibitors. These applications extend across diverse therapeutic areas, including the development of protease inhibitors for human immunodeficiency virus treatment, cholinesterase inhibitors for Alzheimer's disease management, and various other enzyme targets relevant to human health.

The structural versatility of carbamate derivatives has also facilitated their incorporation into complex natural product synthesis and the development of novel pharmaceutical agents. The ability of carbamates to serve as amide bond surrogates while providing enhanced metabolic stability has proven particularly valuable in drug design applications. This property enables medicinal chemists to optimize the pharmacokinetic properties of lead compounds while maintaining or enhancing their biological activity profiles.

Recent advances in carbamate chemistry have focused on the development of environmentally sustainable synthetic methodologies, particularly those utilizing carbon dioxide as a renewable carbon source. These green chemistry approaches to carbamate synthesis represent a significant advancement in addressing environmental concerns while maintaining synthetic efficiency. The development of carbon dioxide-based carbonylation reactions has opened new avenues for the preparation of carbamate derivatives with reduced environmental impact.

The pharmaceutical industry's increasing emphasis on prodrug strategies has further highlighted the importance of carbamate derivatives in contemporary medicinal chemistry. Carbamate-based prodrugs offer advantages in terms of improved solubility, enhanced bioavailability, and controlled release profiles. The predictable hydrolysis patterns of carbamates under physiological conditions enable rational design of prodrug systems with tailored pharmacokinetic properties.

Application Area Carbamate Role Contemporary Significance Reference
Enzyme Inhibition Mechanism-based inhibitors Human immunodeficiency virus protease, cholinesterase inhibitors
Drug Design Amide bond surrogates Enhanced metabolic stability
Prodrug Development Controlled release systems Improved bioavailability and solubility
Green Chemistry Carbon dioxide utilization Sustainable synthesis methods
Natural Product Synthesis Protecting groups and intermediates Complex molecule construction

Scope and Objectives of the Review

The primary objective of this comprehensive review is to provide a detailed examination of this compound within the broader context of carbamate chemistry and its applications in contemporary organic synthesis. This analysis encompasses the compound's structural characteristics, synthetic accessibility, reactivity patterns, and utility as a versatile intermediate in the construction of complex molecular frameworks. The review aims to consolidate current understanding of this specific carbamate derivative while highlighting its significance in modern synthetic organic chemistry.

The scope of this investigation extends to the examination of synthetic methodologies employed in the preparation of this compound, with particular emphasis on the Mitsunobu reaction and related coupling strategies that enable the efficient assembly of the phenoxy ethyl carbamate framework. The review will analyze the strategic considerations underlying the design of this molecular architecture, including the rationale for functional group positioning and the anticipated reactivity patterns that make this compound valuable as a synthetic intermediate.

Furthermore, this review seeks to contextualize the significance of this compound within the broader landscape of medicinal chemistry applications. The examination will encompass the compound's potential utility in the synthesis of biologically active molecules, with particular attention to the structural motifs present in the molecule that are commonly found in pharmaceutical agents. The analysis will also address the compound's role in contemporary drug discovery efforts, where such intermediates serve as crucial building blocks for the assembly of novel therapeutic agents.

The review methodology encompasses a comprehensive analysis of available chemical databases, peer-reviewed literature, and synthetic reports to provide an authoritative assessment of the compound's properties and applications. Special attention will be devoted to the examination of structure-activity relationships that can be derived from the compound's molecular architecture, with implications for rational drug design and synthetic planning. The investigation will also consider the compound's position within the evolving field of sustainable chemistry, particularly in relation to environmentally conscious synthetic approaches and green chemistry principles.

Properties

IUPAC Name

tert-butyl N-[2-(4-chloro-2-formylphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-6-7-19-12-5-4-11(15)8-10(12)9-17/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDPZRUKRLPEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C12H14ClN1O3C_{12}H_{14}ClN_{1}O_{3}, which includes a chloro-substituted phenyl group linked to a carbamic acid moiety. The presence of the tert-butyl ester group enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of carbamic acids can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that related carbamate derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Opioid Receptor Modulation

According to patent literature, compounds structurally related to This compound have been identified as modulators of opioid receptors. This could imply a role in pain management therapies, particularly in conditions where traditional opioids are contraindicated due to side effects or addiction potential .

The mechanism by which This compound exerts its biological effects likely involves multiple pathways:

  • Receptor Interaction : The compound may interact with specific receptors (e.g., opioid receptors) leading to altered cellular signaling.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammation or microbial metabolism, thereby exerting antimicrobial or anti-inflammatory effects.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting their integrity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to This compound :

  • Study on Antimicrobial Activity : A comparative analysis of various carbamate derivatives showed that those with electron-withdrawing groups (like chloro) had enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications at the phenolic position significantly influence antimicrobial efficacy .
  • Inflammation Model Study : In an animal model of inflammation, administration of a related carbamate resulted in reduced edema and lower levels of inflammatory markers compared to controls. This supports the hypothesis that such compounds may be beneficial in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
Opioid modulationPotential analgesic effects

Chemical Reactions Analysis

Reactivity of the Formyl Group

The formyl (-CHO) group at the 2-position of the phenyl ring is highly electrophilic, enabling nucleophilic additions and condensations.

Key Reactions:

Reaction TypeConditions/ReagentsProduct/ApplicationSource Citation
Aldol Condensation Lewis acid (e.g., BF₃·Et₂O), silyl enol ethersβ-Alkoxy esters or ketones
Reductive Amination Primary amine + NaBH₃CN or H₂/PdSecondary amine derivatives
Oxime Formation Hydroxylamine (NH₂OH) in EtOHOxime intermediates

Example :
Under Mukaiyama aldol conditions (Lewis acid catalysis), the formyl group reacts with silyl enol ethers to yield β-alkoxy esters with high diastereoselectivity .

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group acts as a protective group for amines and can be cleaved under acidic conditions:

Reaction TypeConditions/ReagentsProductSource Citation
Acidic Deprotection TFA (neat or in DCM) or HCl/dioxaneFree amine (ethylenediamine derivative)

Mechanism :
Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the primary amine .

Functionalization of the Chloro Substituent

The chloro group at the 4-position of the phenyl ring is amenable to nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction TypeConditions/ReagentsProductSource Citation
Buchwald-Hartwig Coupling Pd catalyst, ligand, amineAryl amine derivatives
SNAr Strong base (e.g., KOtBu), nucleophileSubstituted aryl ethers or thioethers

Note : Electron-withdrawing groups (e.g., formyl) meta to the chloro substituent activate the ring for NAS .

Esterification and Transesterification

The ethyl carbamate linker may undergo esterification or transesterification:

Reaction TypeConditions/ReagentsProductSource Citation
Transesterification Alcohol + Acid catalyst (H₂SO₄)Modified carbamate esters

Oxidation and Reduction Pathways

  • Formyl Oxidation : The formyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ .

  • Carbamate Reduction : LiAlH₄ reduces the carbamate to a methylene group, though this is less common due to competing side reactions .

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

Key structural analogs differ in substituents at the 2- and 4-positions of the phenoxy ring, which influence electronic properties, steric effects, and biological interactions.

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester 4-Cl, 2-formyl C₁₄H₁₆ClNO₄ 297.74 Intermediate for drug synthesis
[2-(4-Hydroxyphenyl)ethyl]-carbamic acid tert-butyl ester 4-OH C₁₃H₁₉NO₃ 237.29 Lower lipophilicity; prone to oxidation
[2-(4-Bromo-2-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester 4-Br, 2-F C₁₃H₁₇BrFNO₃ 334.19 Enhanced halogen bonding potential
[2-(4-Hydroxy-3-methylphenyl)ethyl]-carbamic acid tert-butyl ester 4-OH, 3-CH₃ C₁₄H₂₁NO₃ 251.32 Improved solubility in polar solvents
(4-Chloro-3-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester 4-Cl, 3-CF₃ C₁₂H₁₃ClF₃NO₂ 295.69 High metabolic stability due to CF₃

Key Observations :

  • Electron-Withdrawing Groups : The formyl group in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., in imine formation) compared to hydroxyl or methyl substituents .
  • Trifluoromethyl Groups : The CF₃ group in enhances stability against oxidative degradation but reduces solubility.

Modifications in the Linker and Carbamate Group

Variations in the ethyl linker and tert-butyl carbamate group impact steric bulk and synthetic versatility.

Compound Name Linker/Carbamate Modification Key Feature Reference
1-(4-Chloro-phenyl)-ethylcarbamoyl derivative Extended ethyl-carbamoyl chain Increased steric hindrance; reduced reactivity
Piperazine-1-carboxylic acid tert-butyl ester derivative Piperazine ring substitution Enhanced basicity; potential for metal coordination
[(1S,2S)-1-[2-(4-Heptyloxy-phenyl)-ethyl]-2-hydroxypropyl]-carbamic acid tert-butyl ester Branched alkyl chain Improved membrane permeability

Key Observations :

  • Steric Effects : Bulky substituents (e.g., heptyloxy in ) enhance lipophilicity but may hinder active transport.
  • Piperazine Derivatives : The basic nitrogen in piperazine analogs (e.g., ) allows for salt formation, improving crystallinity .

Q & A

Q. What are the recommended methods for synthesizing [2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester?

  • Methodological Answer : Synthesis typically involves multi-step protection and coupling reactions. Key steps include:
  • tert-Butyl carbamate formation : Use tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine group. This method is favored for its stability against nucleophiles and ease of deprotection under acidic conditions .
  • Phenolic coupling : React 4-chloro-2-formylphenol with a bromoethylamine derivative via nucleophilic aromatic substitution. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .
  • Workup and purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .
Synthesis Route Key Reagents/Conditions Yield Reference
Boc protectionBoc₂O, DMAP, CH₂Cl₂, RT75–85%
Phenolic couplingK₂CO₃, DMF, 70°C, 12h60–70%
Final purificationEthyl acetate/hexane (3:7)>95% purity

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Identify key signals: tert-butyl (δ 1.4 ppm, singlet), formyl proton (δ 10.1 ppm), and aromatic protons (δ 7.2–8.0 ppm) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, carbamate at ~1250 cm⁻¹) .
  • Chromatographic methods :
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%) .
  • TLC : Monitor reactions using silica plates (ethyl acetate/hexane, 1:1, Rf ~0.5) .

Q. What are the optimal storage conditions to ensure the compound's stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
  • Stability tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life. Monitor via HPLC for degradation products (e.g., free amine or formyl group oxidation) .

Advanced Research Questions

Q. How can researchers optimize the tert-butylation step to improve reaction efficiency?

  • Methodological Answer :
  • Acid catalysis : Replace traditional H₂SO₄ with triflic acid (TfOH) to enhance tert-butyl cation generation, reducing reaction time from 24h to 6h .
  • Solvent engineering : Use tert-butyl acetate (t-BuOAc) as both solvent and reagent to increase solubility of intermediates, achieving >90% conversion .
  • Computational modeling : Employ density functional theory (DFT) to simulate transition states and identify optimal steric/electronic conditions for Boc protection .

Q. What strategies are effective for cleaving the tert-butyl carbamate protecting group without degrading the formyl moiety?

  • Methodological Answer :
  • Acidic deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2h, RT) for selective cleavage. The formyl group remains intact under these conditions .
  • Alternative methods :
  • Photocatalytic cleavage : Irradiate with UV light (365 nm) in the presence of TiO₂ nanoparticles to achieve deprotection in aqueous media (pH 7) .
  • Enzymatic hydrolysis : Screen lipases (e.g., Candida antarctica) for mild, pH-neutral deprotection .

Q. How can computational methods be integrated into experimental design for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Reaction pathway prediction : Use quantum mechanical calculations (Gaussian 16) to model intermediates and transition states for novel derivatives .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for introducing substituents at the 4-chloro position .
  • High-throughput screening : Combine DFT with robotic automation to test 100+ reaction conditions in parallel, reducing optimization time by 70% .

Q. What methodologies are recommended for analyzing contradictory data on the compound's reactivity under varying pH conditions?

  • Methodological Answer :
  • Controlled kinetic studies : Perform pH-dependent stability assays (pH 2–12) with UV-Vis monitoring (λ = 260 nm) to resolve discrepancies in hydrolysis rates .
  • Isotope labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and differentiate acid-catalyzed vs. base-catalyzed degradation mechanisms .
  • Cross-validation : Compare results across multiple labs using standardized protocols (e.g., ICH Q1A guidelines) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
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[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.